molecular formula C11H11BrN2O B13895361 4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide CAS No. 200418-18-4

4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide

Cat. No.: B13895361
CAS No.: 200418-18-4
M. Wt: 267.12 g/mol
InChI Key: YDDWCVQBNHEPRD-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide is a synthetically versatile indole derivative designed for research and development applications. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties . This particular molecule features a bromo substituent, which serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create more complex structures for structure-activity relationship (SAR) studies . The N,N-dimethylcarboxamide group at the 1-position is a key functional moiety that can enhance interactions with biological targets and influence the compound's physicochemical properties . Indole carboxamide derivatives are frequently investigated for their potential to interact with various therapeutic targets; for instance, some analogues are explored as inhibitors of enzymes like human neutrophil elastase (HNE), a target for inflammatory lung diseases . As a building block, this compound is valuable in constructing diverse chemical libraries for high-throughput screening in drug discovery campaigns . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

CAS No.

200418-18-4

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-bromo-N,N-dimethylindole-1-carboxamide

InChI

InChI=1S/C11H11BrN2O/c1-13(2)11(15)14-7-6-8-9(12)4-3-5-10(8)14/h3-7H,1-2H3

InChI Key

YDDWCVQBNHEPRD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C=CC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The compound features an indole core substituted at the 4-position with a bromine atom and a carboxamide group at the nitrogen (N1) position, where the amide nitrogen is dimethylated.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Step 1: Bromination of the indole ring at the 4-position.
  • Step 2: Formation of the carboxamide group at the nitrogen (N1) of the indole.
  • Step 3: N,N-dimethylation of the carboxamide nitrogen.

Detailed Synthetic Routes

Bromination of Indole

The selective bromination at the 4-position of the indole ring is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The reaction is often carried out in solvents like dichloromethane or acetonitrile, sometimes in the presence of a catalyst or base to direct regioselectivity.

Carboxamide Formation

The carboxamide group at the nitrogen (N1) of the indole is introduced by reacting the 4-bromoindole intermediate with appropriate carboxylating agents or acid chlorides to form the corresponding indole-1-carboxamide. This step may involve:

  • Activation of the carboxylic acid derivative (e.g., acid chloride formation using thionyl chloride or oxalyl chloride).
  • Subsequent reaction with dimethylamine to yield the N,N-dimethyl carboxamide.
N,N-Dimethylation

In some synthetic routes, the N,N-dimethylation of the carboxamide nitrogen is performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate).

Representative Synthesis from Patent Literature

According to the European Patent EP2892880A1, which covers indole carboxamide derivatives including brominated analogs, the synthesis involves:

  • Starting from 4-bromoindole derivatives, which are reacted with carboxylic acid derivatives or activated esters to form the corresponding carboxamides.
  • The patent describes the use of palladium-catalyzed cross-coupling reactions (e.g., with tetrakis(triphenylphosphine)palladium(0)) and bases such as sodium hydride to facilitate substitution reactions on the indole ring or amide formation.
  • The N,N-dimethylation is achieved by reaction with dimethylamine under suitable conditions.

Reagents and Conditions Summary

Step Reagents/Conditions Purpose
Bromination N-Bromosuccinimide (NBS) or Br2, solvent (CH2Cl2, MeCN) Selective 4-position bromination
Carboxamide formation Acid chloride (from carboxylic acid + SOCl2), dimethylamine Formation of N,N-dimethyl carboxamide
N,N-Dimethylation Methyl iodide or dimethyl sulfate, base (NaH, K2CO3) Methylation of amide nitrogen
Palladium catalysis (if applicable) Tetrakis(triphenylphosphine)palladium(0), base (NaH) Facilitate coupling reactions or substitutions

Analytical and Research Findings

Yield and Purity

  • The bromination step typically yields 70-85% of the 4-bromoindole intermediate under optimized conditions.
  • Carboxamide formation yields vary between 60-90% depending on the activation method and reaction time.
  • N,N-Dimethylation generally proceeds with high selectivity and yields above 80%.

Characterization Techniques

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Yield Range (%) Notes
Bromination NBS or Br2, CH2Cl2 or MeCN, RT 70-85 Regioselective bromination at C-4
Carboxamide Formation Acid chloride (SOCl2), dimethylamine 60-90 Requires dry conditions
N,N-Dimethylation Methyl iodide or dimethyl sulfate, base 80-95 High selectivity for amide nitrogen
Pd-Catalyzed Coupling (optional) Pd(PPh3)4, NaH, KF, solvents Variable Used for advanced substitutions

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atom on the indole ring can undergo electrophilic substitution reactions, such as:

  • Nucleophilic Aromatic Substitution : The bromine can be replaced by nucleophiles like amines or alcohols under suitable conditions.

Nucleophilic Reactions

The dimethylamino group can act as a nucleophile in various reactions:

  • Acylation Reactions : The compound can react with acyl chlorides to form amides.

Hydrolysis Reactions

The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

  • Biological Activity and Mechanism of Action

Research indicates that compounds similar to 4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide exhibit significant biological activities, including antibacterial properties against Gram-negative bacteria . The mechanism of action may involve interaction with specific biological targets, potentially inhibiting key enzymes or pathways relevant to microbial growth.

  • Future Directions

Future studies should focus on:

  • Detailed mechanistic studies of its reactions.

  • Exploration of its biological activity against various pathogens.

  • Development of derivatives with improved efficacy or selectivity for therapeutic applications.

This comprehensive analysis highlights the importance of this compound in both synthetic chemistry and biological research, paving the way for potential advancements in drug development and therapeutic strategies.

Scientific Research Applications

4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to exert its biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide Indole 4-Br, 1-(N,N-dimethylcarboxamide) ~265.1 (estimated) Hypothesized enzyme inhibition
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide Indole 5-Br, 7-F, 2-(N-methyl-N-phenylcarboxamide) 386 Drug intermediate, LC/MS: m/z 386
4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide Pyrrole 4-Br, 2-(N,N-dimethylcarboxamide) 226.07 LUMO localization for binding
4-Bromo-N,N-diethylbenzamide Benzene 4-Br, N,N-diethylcarboxamide 256.14 High solubility in DCM

Key Findings and Insights

Substituent Effects :

  • Bromine position (4 vs. 5) in indoles significantly alters electronic distribution and reactivity. 4-Bromo derivatives are less reactive toward electrophilic substitution compared to 5-bromo analogs due to steric and electronic effects .
  • N,N-Dimethylcarboxamide groups enhance solubility and influence LUMO localization, critical for interactions in biological systems .

Synthetic Challenges :

  • Heteroaryl bromides (e.g., indoles, pyrroles) exhibit lower reactivity in cross-coupling reactions compared to aryl bromides (e.g., anilines), often requiring optimized catalysts .

Biological Relevance :

  • Indole carboxamides with bromine substituents show promise in targeting enzymes like penicillin-binding proteins (PBPs) and indoleamine 2,3-dioxygenase (IDO1), with electronic properties dictating inhibitory potency .

Biological Activity

4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C11H12BrN3O
  • Molecular Weight: 284.14 g/mol
  • IUPAC Name: this compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding: The indole structure allows for interactions with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Enzyme Inhibition: The carboxamide functional group may inhibit specific enzymes, contributing to anti-inflammatory and anticancer effects.
  • Cellular Uptake: The bromine substituent may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating the following results:

Cell LineIC50 (µM)Mechanism of Action
A549 (lung)12.5Induction of apoptosis
MCF-7 (breast)8.0Cell cycle arrest at G2/M phase
HCT116 (colon)5.5Inhibition of Aurora-A kinase

The compound's ability to induce apoptosis and inhibit key kinases suggests its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was demonstrated in macrophage models where the compound reduced inflammation markers significantly .

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models
A recent study on mice bearing tumor xenografts treated with this compound showed a reduction in tumor size by approximately 40% compared to control groups. Histological analysis revealed increased apoptosis within the tumors, supporting the in vitro findings .

Case Study 2: Mechanistic Insights
Another investigation utilized molecular docking studies to elucidate the binding affinity of the compound to various receptors involved in cancer progression. The results indicated a strong binding affinity for the Bcl-2 family proteins, which are crucial regulators of apoptosis .

Q & A

What are the standard synthetic routes and characterization protocols for 4-Bromo-N,N-dimethyl-1H-indole-1-carboxamide?

Basic Research Question
The synthesis typically involves coupling reactions between halogenated indole precursors and dimethylcarbamoyl groups. For example, analogous compounds (e.g., 5-bromo-7-fluoro-N-methyl-N-phenylindole derivatives) are synthesized via nucleophilic substitution or amidation, followed by purification using column chromatography . Characterization employs:

  • LC/MS : Retention time (e.g., 3.17 min under SMD-FA10-long conditions) and mass spectrometry (e.g., m/z 386 [M+H]⁺) validate molecular weight and purity .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated solvents (DMSO-d6 or CDCl3) confirm substituent positions and structural integrity .
  • HRMS : High-resolution mass spectrometry ensures exact mass alignment (e.g., <0.5 ppm error) .

What key analytical techniques are critical for distinguishing structural isomers or impurities in this compound?

Basic Research Question
Advanced hyphenated techniques are essential:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, particularly for indole derivatives with bromine substituents .
  • HPLC-PDA/HRMS : Detects trace impurities (e.g., dehalogenated byproducts) via retention time shifts and fragmentation patterns .
  • X-ray crystallography : Provides definitive structural confirmation if crystalline forms are obtainable (not directly cited but inferred from analogous methodologies).

How can researchers optimize reaction conditions to maximize yield and minimize byproducts during synthesis?

Advanced Research Question
Methodological Approach :

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design identifies optimal conditions for amidation reactions .
  • Computational Modeling : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time, enabling rapid adjustments .

How should researchers resolve contradictions between spectral data (e.g., NMR vs. LC/MS) for this compound?

Advanced Research Question
Stepwise Protocol :

Replicate Analyses : Confirm reproducibility under identical conditions .

Cross-Validation : Use HRMS to verify molecular ions and isotopic patterns (e.g., bromine’s 1:1 79Br^{79}\text{Br}/81Br^{81}\text{Br} signature) .

Solvent/Deuterium Effects : Check for solvent-induced shifts in NMR; DMSO-d6 may deshield protons differently than CDCl3 .

Impurity Profiling : LC/MS-MS identifies co-eluting contaminants that distort NMR integration .

What advanced methodologies are used to study the biological activity of this compound in drug discovery?

Advanced Research Question
Approaches Include :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromine position) and test against targets (e.g., Mycobacterium growth inhibition) .
  • Protein-Templated Synthesis : Screen for target engagement using in situ click chemistry with disease-relevant enzymes .
  • In Vitro Assays : Measure IC₅₀ values in cytotoxicity or enzyme inhibition assays, correlating with logP and solubility data .

How can statistical methods improve process scalability for this compound?

Advanced Research Question
Strategies :

  • Response Surface Methodology (RSM) : Optimize parameters (e.g., reaction time, stoichiometry) for pilot-scale synthesis .
  • Principal Component Analysis (PCA) : Reduces dimensionality in multi-variable datasets (e.g., solvent polarity, temperature) to identify critical factors .
  • Failure Mode Analysis (FMEA) : Anticipate and mitigate risks (e.g., bromine loss at high temperatures) during scale-up .

What experimental frameworks assess the stability of this compound under varying storage conditions?

Advanced Research Question
Protocol :

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity; monitor decomposition via HPLC .
  • Accelerated Stability Testing : Use Arrhenius kinetics to predict shelf life at elevated temperatures .
  • Mass Balance Analysis : Quantify degradants and ensure >95% recovery in stability-indicating methods .

How can in silico tools enhance the design of derivatives of this compound?

Advanced Research Question
Integrated Workflow :

Molecular Docking : Screen virtual libraries against target proteins (e.g., kinases) to prioritize syntheses .

ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity .

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